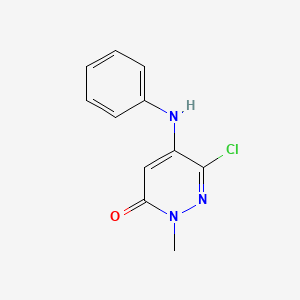![molecular formula C19H19N3O2 B14130984 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one CAS No. 94051-76-0](/img/structure/B14130984.png)
2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 4-morpholinobenzaldehyde under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the quinazolinone core or the morpholine ring, potentially leading to the formation of dihydroquinazolinones or reduced morpholine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogens or alkyl groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-phenylquinazolin-4(3H)-one: Lacks the morpholine ring, which may affect its biological activity.
3-(4-Morpholinophenyl)quinazolin-4(3H)-one: Lacks the methyl group, potentially altering its chemical reactivity and biological properties.
2-Methylquinazolin-4(3H)-one: Lacks both the phenyl and morpholine substituents, which could significantly change its activity profile.
Uniqueness
The presence of both the morpholine and phenyl groups in 2-Methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one may confer unique chemical and biological properties, making it a compound of interest for further study.
Propriétés
Numéro CAS |
94051-76-0 |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-methyl-3-(4-morpholin-4-ylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)16-8-6-15(7-9-16)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3 |
Clé InChI |
UQYQKNQRVFAUKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


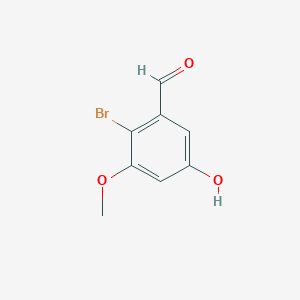
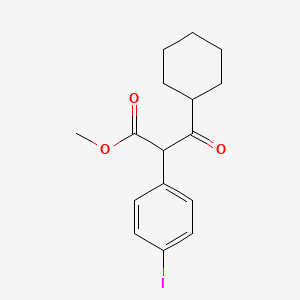
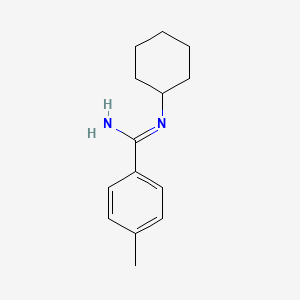
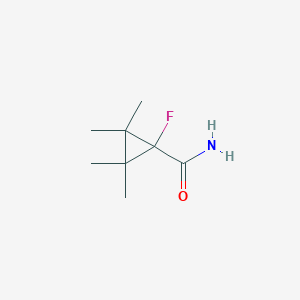

![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)

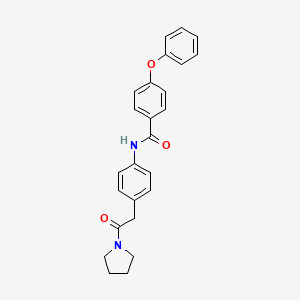
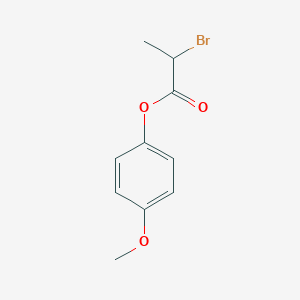
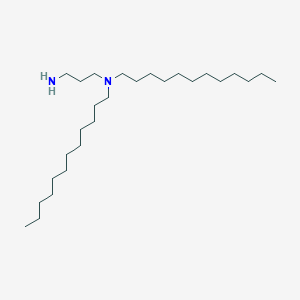

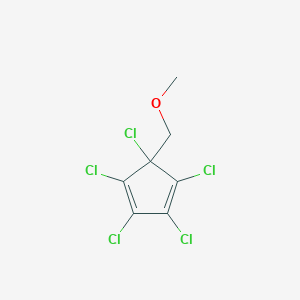
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
